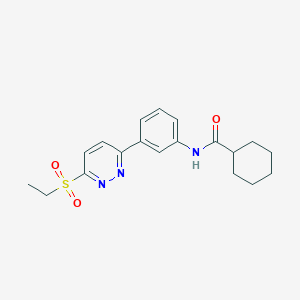

![molecular formula C11H13ClN2O2 B2919237 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride CAS No. 1225286-54-3](/img/structure/B2919237.png)

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this compound can be achieved from easily available chemicals . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions can be employed . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed based on the multicomponent condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C10H11ClN2O2 . The InChI key is LUFUVVBJZZXRAL-UHFFFAOYSA-N .Chemical Reactions Analysis

The synthesis of this compound involves various chemical reactions. The main literature method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 226.66 . It is a solid compound .Scientific Research Applications

Antibacterial Applications

Imidazo[1,2-a]pyridine derivatives, including the compound , have been identified to possess antibacterial properties . These compounds can be synthesized through multicomponent condensation reactions and have shown efficacy against a range of bacterial strains. The potential for these compounds to be developed into new antibacterial drugs is significant, especially in the face of rising antibiotic resistance.

Antifungal Uses

Similar to their antibacterial counterparts, these derivatives also exhibit antifungal activities . They could be used to treat fungal infections, which are becoming increasingly problematic due to limited effective treatments and the emergence of resistant fungal strains.

Antiviral Properties

The antiviral capabilities of imidazo[1,2-a]pyridine derivatives make them candidates for the treatment of various viral infections . Research into their application against specific viruses could lead to the development of new antiviral medications.

Anti-inflammatory Drugs

These compounds have shown promise as anti-inflammatory agents . This application is particularly relevant for chronic inflammatory diseases, where long-term treatment options that minimize side effects are needed.

Cancer Treatment

Studies have proposed the use of imidazo[1,2-a]pyridine derivatives for cancer therapy . Their ability to interfere with specific cellular mechanisms makes them interesting candidates for the development of targeted cancer treatments.

Cardiovascular Disease Management

The derivatives of imidazo[1,2-a]pyridin-3-yl-acetic acid have been suggested for the management of cardiovascular diseases . Their potential to modulate heart rate and blood pressure could be harnessed to treat various conditions affecting the cardiovascular system.

Alzheimer’s Disease Treatment

There is potential for these compounds to be used in treating Alzheimer’s disease . The neuroprotective effects observed in preliminary studies indicate a promising avenue for research into neurodegenerative diseases.

Insomnia and Brain Function Disorders

Compounds like zolpidem, which are structurally related to the compound , are used to treat short-term insomnia and some brain function disorders . The hypnotic effect is achieved by blocking γ-aminobutyric acid receptors, suggesting that similar compounds could be developed with fewer side effects.

Mechanism of Action

Target of Action

The primary targets of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors leads to a variety of biological effects.

Mode of Action

The compound interacts with its targets, the GABA receptors, by binding to them and blocking their activity . This blocking action results in the inhibition of the neurotransmission process, leading to the compound’s various therapeutic effects.

Biochemical Pathways

The compound affects the GABAergic neurotransmission pathway . By blocking the GABA receptors, it inhibits the flow of chloride ions into the neuron, which in turn inhibits the neuron’s ability to fire. This leads to a decrease in neuronal excitability and results in the compound’s sedative and hypnotic effects.

Pharmacokinetics

It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of neuronal excitability and the induction of sedative and hypnotic effects . These effects make the compound potentially useful in the treatment of conditions such as insomnia and certain disorders of brain function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride. For example, the compound’s solubility in organic solvents suggests that its action may be influenced by the lipid content of the target tissues. Additionally, the compound is stable in air but may decompose under high temperatures , indicating that temperature can affect its stability

properties

IUPAC Name |

2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-7-4-3-5-13-9(6-10(14)15)8(2)12-11(7)13;/h3-5H,6H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPNNOYUNIRKMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2CC(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxyacetamide](/img/structure/B2919157.png)

![(8R,8AS)-8-aminotetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B2919161.png)

![6-bromo-2-ethyl-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2919170.png)

![2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2919172.png)